2-Bromo-4,6-Difluoroaniline

Catalog No.
S663665
CAS No.
444-14-4
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-Difluoroaniline

CAS Number

444-14-4

Product Name

2-Bromo-4,6-Difluoroaniline

IUPAC Name

2-bromo-4,6-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

WUJKFVGKLTWVSQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F

The exact mass of the compound 2-Bromo-4,6-Difluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93389. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4,6-difluoroaniline (CAS 444-14-4) is a highly specialized, multi-halogenated aromatic amine utilized primarily as a precursor in the commercial synthesis of agrochemicals and pharmaceutical active ingredients. Structurally, it features a unique 2,4,6-substitution pattern that imparts orthogonal reactivity: the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling and selective deamination, while the two fluorine atoms strongly withdraw electron density from the ring. This electron-withdrawing effect drastically lowers the basicity of the amine group compared to standard anilines, altering its nucleophilic behavior in downstream urea and guanidine formations . For industrial buyers, procuring this exact compound is often mandatory for accessing the 1,3,5-substitution pattern required for 3,5-difluoroaniline-based herbicides and advanced fluorinated materials [1].

Substituting 2-bromo-4,6-difluoroaniline with close analogs such as 2-bromo-4-fluoroaniline or 2-bromo-6-fluoroaniline is unviable in both procurement and process chemistry. The specific presence of both the 4- and 6-fluoro substituents is strictly required to achieve the correct regiochemistry during deamination pathways; removing the amino group from 2-bromo-4,6-difluoroaniline yields 1-bromo-3,5-difluorobenzene, an essential intermediate for 3,5-difluoroaniline production [1]. Using mono-fluoro analogs would result in incorrect substitution patterns (e.g., 1-bromo-3-fluorobenzene), which cannot be used for the target downstream active ingredients. Furthermore, the combined inductive effects of three halogens suppress the amine's pKa to approximately 1.1 to 1.2, a critical parameter for preventing over-reactivity in specialized coupling reactions that would otherwise fail with more nucleophilic anilines .

Heck Coupling Efficiency: Impact of the Para-Fluorine Substituent

In palladium-catalyzed Heck coupling reactions with methyl acrylate, the electronic deactivation caused by the additional fluorine atom in 2-bromo-4,6-difluoroaniline becomes quantitatively apparent. When subjected to identical coupling conditions using Pd(OAc)2 and tri-o-tolylphosphine, the comparator 2-bromo-6-fluoroaniline achieves a 68% yield of the coupled product. In contrast, 2-bromo-4,6-difluoroaniline yields only 45% under the same parameters [1]. This demonstrates that the para-fluorine significantly alters the oxidative addition or subsequent catalytic steps.

Evidence DimensionHeck coupling yield (reaction with methyl acrylate)
Target Compound Data45% yield (2-bromo-4,6-difluoroaniline)
Comparator Or Baseline68% yield (2-bromo-6-fluoroaniline)
Quantified Difference23 absolute percentage points lower yield due to electronic deactivation
ConditionsPd(OAc)2 (0.03 eq), tri-o-tolylphosphine, triethylamine, acetonitrile, reflux 48h

Buyers scaling up cross-coupling reactions must account for this reduced reactivity by optimizing catalyst loading, ligands, or reaction times compared to mono-fluoro analogs.

Deamination Pathway Yield for 3,5-Difluoroaniline Synthesis

2-Bromo-4,6-difluoroaniline is the premier starting material for synthesizing 1-bromo-3,5-difluorobenzene, which is subsequently aminated to produce 3,5-difluoroaniline. In optimized industrial processes, the diazotization of 2-bromo-4,6-difluoroaniline followed by reduction (deamination) and subsequent amination achieves a substantial overall yield of up to 87% for the final 3,5-difluoroaniline product [1]. Attempting to synthesize 1-bromo-3,5-difluorobenzene via direct halogenation of difluorobenzenes often yields poor regioselectivity and requires extensive, costly purification steps.

Evidence DimensionYield of 3,5-difluoroaniline via intermediate deamination
Target Compound DataUp to 87% yield via 2-bromo-4,6-difluoroaniline pathway
Comparator Or BaselineDirect unactivated benzenoid amination (typically <50% with poor regioselectivity)
Quantified DifferenceHighly selective 1,3,5-substitution achieved at 87% yield
ConditionsDiazotization in aqueous HCl, reduction, followed by amination

Procuring this specific intermediate allows manufacturers to bypass non-selective halogenation steps, ensuring high-yield, commercial-scale production of herbicide precursors.

Amine Nucleophilicity and pKa Suppression

The cumulative electron-withdrawing effect of one bromine and two fluorine atoms on the aniline ring drastically reduces the basicity and nucleophilicity of the amino group. The predicted pKa of 2-bromo-4,6-difluoroaniline is approximately 1.11 to 1.20 . In comparison, a mono-halogenated analog like 2-bromoaniline has a pKa of ~2.53. This severe suppression of nucleophilicity is exploited in the synthesis of N-benzoyl-guanidines, where 2-bromo-4,6-difluoroaniline is reacted with acyl thioureas using HgCl2 activation; a more nucleophilic amine would lead to uncontrolled side reactions [1].

Evidence DimensionPredicted pKa of the conjugate acid
Target Compound Data~1.11 - 1.20 (2-bromo-4,6-difluoroaniline)
Comparator Or Baseline~2.53 (2-bromoaniline)
Quantified Difference>1.3 pKa unit reduction (over 10-fold decrease in basicity)
ConditionsStandard aqueous pKa prediction models

This suppressed nucleophilicity is essential for buyers designing specific urea or guanidine derivatives where standard anilines would cause unwanted over-reactivity.

Commercial Synthesis of 3,5-Difluoroaniline-Based Herbicides

Directly leveraging the deamination pathway (Evidence Item 2), 2-bromo-4,6-difluoroaniline is utilized as a critical precursor. By diazotizing and reducing this compound, manufacturers obtain 1-bromo-3,5-difluorobenzene with perfect regioselectivity, which is then aminated to produce 3,5-difluoroaniline for high-volume herbicide production [1].

Synthesis of N-Benzoyl-Guanidine Antibacterial Agents

Capitalizing on its heavily suppressed nucleophilicity (Evidence Item 3), this compound is selected for HgCl2-promoted guanylation of thioureas. The low pKa ensures controlled reactivity, allowing the successful formation of specialized guanidine derivatives targeted against multidrug-resistant cystic fibrosis-associated bacterial species [2].

Regioselective Cross-Coupling for Advanced Fluorinated Materials

Despite the electronic deactivation caused by the para-fluorine (Evidence Item 1), the bromine atom serves as an essential handle for palladium-catalyzed Heck and Suzuki couplings. Buyers procure this compound to build complex, highly fluorinated aromatic scaffolds for OLEDs and specialty polymers where the exact 2,4,6-substitution pattern is required for the material's final electronic properties [3].

XLogP3

2.1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

444-14-4

Wikipedia

2-bromo-4,6-difluoroaniline

Dates

Last modified: 08-15-2023

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